3-t-Butyl-3-formyl-oxetane

CAS No.: 107829-98-1

Cat. No.: VC14355145

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107829-98-1 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 3-tert-butyloxetane-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H14O2/c1-7(2,3)8(4-9)5-10-6-8/h4H,5-6H2,1-3H3 |

| Standard InChI Key | ZHTDTGSYTJQVIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1(COC1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

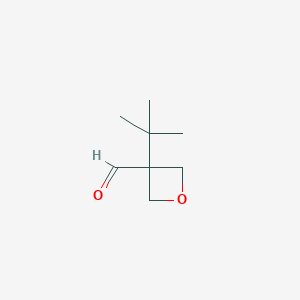

Molecular Architecture

3-t-Butyl-3-formyl-oxetane (C₈H₁₄O₂) features a central oxetane ring (C₃H₆O) with a tert-butyl group (-C(CH₃)₃) and a formyl group (-CHO) bonded to the same carbon atom (C3). The oxetane ring’s inherent ring strain (approximately 106 kJ/mol) and the electron-withdrawing nature of the formyl group create a reactive scaffold amenable to nucleophilic and electrophilic transformations .

Solubility and Stability

The compound exhibits limited water solubility due to the hydrophobic tert-butyl group but is miscible with organic solvents like dichloromethane and tetrahydrofuran. Stability studies suggest susceptibility to acid-catalyzed ring-opening reactions, necessitating storage under inert conditions .

Synthetic Methodologies

Formylation of 3-t-Butyl-oxetane

A common route involves the formylation of 3-t-Butyl-oxetane using Vilsmeier-Haack reagent (POCl₃/DMF):

-

Reaction Setup: 3-t-Butyl-oxetane is treated with DMF and POCl₃ at 0–5°C.

-

Quenching: The intermediate iminium salt is hydrolyzed with aqueous NaOH to yield the formyl derivative .

-

Yield: ~60–70% after purification via silica gel chromatography .

Alternative Pathways

-

Oxidation of 3-t-Butyl-3-hydroxymethyl-oxetane:

Manganese dioxide (MnO₂) in dichloromethane oxidizes the hydroxymethyl group to a formyl group at room temperature, achieving yields of 75–80% . -

Palladium-Catalyzed Carbonylation:

Using CO gas and a palladium catalyst (e.g., Pd/C), 3-t-Butyl-oxetane undergoes carbonyl insertion to form the formyl derivative under mild conditions .

Applications in Pharmaceutical Chemistry

c-Met Tyrosine Kinase Inhibition

Oxetane derivatives, including 3-t-Butyl-3-formyl-oxetane, are pivotal in designing c-Met kinase inhibitors. The oxetane ring’s rigidity mimics peptide backbones, enhancing binding affinity to the kinase active site . Preclinical studies show that formyl-substituted oxetanes act as electrophilic warheads, forming covalent adducts with cysteine residues in c-Met .

Prodrug Development

The formyl group serves as a bioreversible moiety in prodrugs. For example, conjugation with amine-containing drugs (e.g., antivirals) via Schiff base formation improves solubility and controlled release profiles .

Polymer Science and Material Applications

Monomer for High-Performance Polymers

3-t-Butyl-3-formyl-oxetane is a precursor for polyoxetanes with tailored thermal and mechanical properties. Radical polymerization initiated by AIBN yields polymers with glass transition temperatures (Tg) of 120–150°C, suitable for aerospace coatings .

Crosslinking Agents

The formyl group participates in thiol-ene click reactions, enabling the synthesis of crosslinked hydrogels for biomedical applications. For instance, reaction with dithiols forms stable thioacetal linkages, achieving >90% conversion within 2 hours .

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective formylation methods using chiral Lewis acids (e.g., BINOL-derived catalysts) could yield optically active 3-t-Butyl-3-formyl-oxetane for chiral drug synthesis .

Bioconjugation Strategies

Exploiting the formyl group for site-specific protein modification (e.g., antibody-drug conjugates) remains an underexplored area with potential for targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume